trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol
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Overview
Description
trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol It is characterized by the presence of a chloropyrimidine group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol typically involves the reaction of 4-chloropyrimidine with trans-4-aminocyclohexanol. The reaction is carried out under controlled conditions, often using a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction . The mixture is stirred at ambient temperature for several hours to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: Its ability to interact with specific biological targets makes it a valuable tool for probing biological systems .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
2-Amino-4-chloropyrimidine: This compound shares the chloropyrimidine group but lacks the cyclohexanol moiety, making it less versatile in certain applications.
4-Chloropyrimidine: A simpler structure with only the chloropyrimidine group, used primarily as a starting material for more complex syntheses.
Cyclohexanol: Lacks the chloropyrimidine group, limiting its use in specific chemical reactions and applications.
Uniqueness: trans-4-((4-Chloropyrimidin-2-yl)amino)cyclohexanol is unique due to the combination of the chloropyrimidine and cyclohexanol groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Properties
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-6-12-10(14-9)13-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTLLTHPBPWSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CC(=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202425 |
Source
|
Record name | Cyclohexanol, 4-[(4-chloro-2-pyrimidinyl)amino]-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-60-6 |
Source
|
Record name | Cyclohexanol, 4-[(4-chloro-2-pyrimidinyl)amino]-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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